molecular formula C19H15ClN2O3 B251695 N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

Katalognummer B251695
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: BVECWNSBAPMUCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that is responsible for the regulation of salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction.

Wirkmechanismus

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 inhibits N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide function by binding to the cytoplasmic side of the N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide protein, near the ATP binding site. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 prevents the binding of ATP to N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, which is required for the opening of the chloride ion channel. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to be a selective inhibitor of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, with no significant effect on other chloride ion channels.
Biochemical and Physiological Effects:
N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to restore normal salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has also been shown to reduce inflammation and improve lung function in animal models of CF. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a therapeutic agent for the treatment of CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied in vitro and in vivo for its potential therapeutic applications in CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to be a selective inhibitor of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, with no significant effect on other chloride ion channels. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a monotherapy or in combination with other N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide modulators for the treatment of CF. However, N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has limitations in terms of its bioavailability, stability, and toxicity. Further research is needed to optimize the formulation and dosage of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 for clinical use.

Zukünftige Richtungen

Future research on N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 should focus on optimizing the formulation and dosage of the compound for clinical use. Further studies are needed to evaluate the safety and efficacy of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 in human clinical trials. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 may also have potential applications in other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and pancreatitis. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 may also have potential applications in non-CF related diseases, such as diarrhea, polycystic kidney disease, and secretory diarrhea associated with cholera and other infectious diseases. Further research is needed to explore the full therapeutic potential of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 in various diseases.

Synthesemethoden

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid. The second step involves the reaction of N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid with furfurylamine to form N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to inhibit N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide function in vitro and in vivo, leading to the restoration of normal salt and water transport across the epithelial cells. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has also been shown to improve lung function and reduce inflammation in animal models of CF. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a monotherapy or in combination with other N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide modulators for the treatment of CF.

Eigenschaften

Molekularformel

C19H15ClN2O3

Molekulargewicht

354.8 g/mol

IUPAC-Name

N-[4-[(2-chloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c1-12-4-9-15(16(20)11-12)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24)

InChI-Schlüssel

BVECWNSBAPMUCA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.